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molecular formula C10H6N2O4 B1220600 2,7-Dinitronaphthalene CAS No. 24824-27-9

2,7-Dinitronaphthalene

Cat. No. B1220600
M. Wt: 218.17 g/mol
InChI Key: AFDWAIQLYHEUIW-UHFFFAOYSA-N
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Patent
US07071231B2

Procedure details

To 1.39 g (6.37 mmol) of 2,7-dinitronaphthalene (124) was added 25 mL of concentrated HCl and 15 mL of ethanol. Then, 9.6 g (50.9 mmol) of tin (II) chloride was added and the reaction was heated at 78 C for 24 hours. The reaction was made basic with NaOH and extracted with ethyl acetate. The ethyl acetate layer was dried (MgSO4), filtered, and the volatiles removed by rotary evaporation. The product was purified by silica gel column chromatography eluting with 1% methanol in dichloromethane. This provided 0.965 g of compound 125.
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][C:8]([N+:14]([O-])=O)=[CH:9][CH:10]=2)[CH:5]=1)([O-])=O.Cl.[Sn](Cl)Cl.[OH-].[Na+]>C(O)C>[CH:5]1[C:6]2[C:11](=[CH:10][CH:9]=[C:8]([NH2:14])[CH:7]=2)[CH:12]=[CH:13][C:4]=1[NH2:1] |f:3.4|

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=CC(=CC=C2C=C1)[N+](=O)[O-]
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 78 C for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 1% methanol in dichloromethane

Outcomes

Product
Name
Type
Smiles
C1=C(C=CC2=CC=C(C=C12)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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